molecular formula C20H14N4O4 B3701059 4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B3701059
M. Wt: 374.3 g/mol
InChI Key: SMYZNVXARWZAQF-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a methyl group The compound also contains an oxazolo[4,5-b]pyridine moiety, which is a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide linkage through a condensation reaction with an appropriate amine. The oxazolo[4,5-b]pyridine moiety can be introduced via a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

    Cyclization: The oxazolo[4,5-b]pyridine moiety can be formed through cyclization reactions involving suitable precursors.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst

    Cyclization: Precursors like 2-aminopyridine and glyoxal, under acidic or basic conditions

Major Products Formed

    Reduction: 4-methyl-3-amino-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The unique electronic properties of the oxazolo[4,5-b]pyridine moiety make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the oxazolo[4,5-b]pyridine moiety may bind to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-[4-(pyridin-2-yl)phenyl]benzamide: Similar structure but lacks the oxazolo moiety.

    4-methyl-3-nitro-N-[4-(1,3-oxazol-2-yl)phenyl]benzamide: Contains an oxazole ring instead of the oxazolo[4,5-b]pyridine moiety.

Uniqueness

The presence of the oxazolo[4,5-b]pyridine moiety in 4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide distinguishes it from other similar compounds. This moiety imparts unique electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-4-5-14(11-16(12)24(26)27)19(25)22-15-8-6-13(7-9-15)20-23-18-17(28-20)3-2-10-21-18/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYZNVXARWZAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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